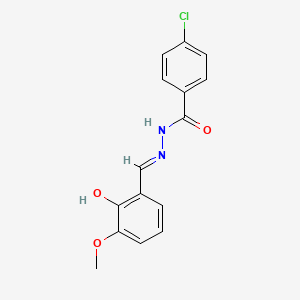![molecular formula C31H26ClN5O3S B11692976 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxi, un grupo metoxifenil y un grupo triazolilsulfanil. Se utiliza a menudo en la investigación de descubrimiento temprano debido a sus propiedades químicas raras y únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente involucra múltiples pasos. Un método común incluye la condensación de 3-(benciloxi)-4-metoxibenzaldehído con 2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida en condiciones ácidas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados debido a su uso especializado en la investigación. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores automatizados y sistemas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente para atacar vías moleculares específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares específicos. Se cree que el compuesto inhibe ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y objetivos exactos aún se están investigando, pero se cree que involucra la modulación de vías de señalización relacionadas con el crecimiento celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
- N’-{(E)-[4-(benciloxi)-3-metoxifenil]metilideno}-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Singularidad
N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que la convierte en un compuesto valioso en investigación y desarrollo.
Propiedades
Fórmula molecular |
C31H26ClN5O3S |
|---|---|
Peso molecular |
584.1 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5O3S/c1-39-27-17-12-23(18-28(27)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
Clave InChI |
UEUBYBQMBVQSBI-HNSNBQBZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)

![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
